molecular formula C10H14N4O3 B14639801 Anisalbisurea CAS No. 52772-80-2

Anisalbisurea

Cat. No.: B14639801
CAS No.: 52772-80-2
M. Wt: 238.24 g/mol
InChI Key: ZPDPXGGCTIRWEB-UHFFFAOYSA-N
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Description

Anisalbisurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry It is a derivative of urea, characterized by the presence of an anisyl group attached to the urea moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Anisalbisurea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Substitution reactions often involve the replacement of the anisyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anisyl oxides, while reduction can produce anisylamines .

Scientific Research Applications

Anisalbisurea has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of certain diseases.

    Industry: It is employed in the production of polymers, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of Anisalbisurea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The anisyl group plays a crucial role in determining its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    N-Substituted Ureas: These compounds share a similar urea backbone but differ in the substituent groups attached to the nitrogen atoms.

    Anisyl Derivatives: Compounds like anisylamine and anisyl chloride are structurally related to Anisalbisurea.

Uniqueness: this compound stands out due to its unique combination of the anisyl group and urea moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological targets .

Properties

CAS No.

52772-80-2

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

[(carbamoylamino)-(4-methoxyphenyl)methyl]urea

InChI

InChI=1S/C10H14N4O3/c1-17-7-4-2-6(3-5-7)8(13-9(11)15)14-10(12)16/h2-5,8H,1H3,(H3,11,13,15)(H3,12,14,16)

InChI Key

ZPDPXGGCTIRWEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(NC(=O)N)NC(=O)N

Origin of Product

United States

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